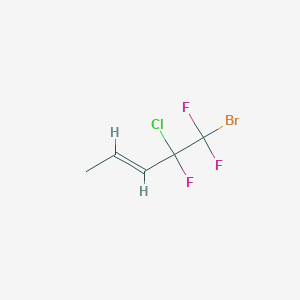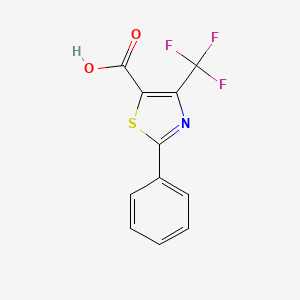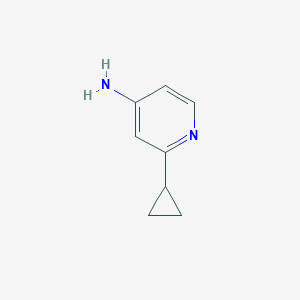
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is a chemical compound with the molecular formula C5H5BrClF3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 fluorine atoms . The average mass of the molecule is 237.445 Da and the monoisotopic mass is 235.921524 Da .Aplicaciones Científicas De Investigación
Synthesis and Material Science
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene and its derivatives have been explored extensively in the field of material science and organic synthesis. They serve as intermediates in the synthesis of various complex compounds. For instance, they are utilized in the synthesis of highly functionalized pyrimidines and pyrroles, which are essential in pharmaceutical research and development (Zanatta, 2021). Additionally, these compounds are employed in the synthesis of fluorinated monomers for copolymerization processes, highlighting their significance in developing new polymeric materials (Guiot, 2005).
Chemical Synthesis and Reactions
The chemical behavior of this compound is a topic of interest in various synthetic pathways. Studies have demonstrated its role in facilitating lactonization reactions and in the synthesis of difluorofuranones, which are useful in developing new chemical entities (Hajduch, 2014). Additionally, it is involved in the Grignard reaction, indicating its versatility in organic synthesis (Takagi, 1992).
Fluorination and Halogenation Studies
Research has also focused on understanding the fluorination and halogenation reactions involving compounds like this compound. These studies provide insights into the mechanistic aspects of halogenation and its implications for synthesizing halogenated organic compounds, which are crucial in various industrial applications (Horio, 1996).
NMR Spectroscopy and Molecular Studies
The compound and its related structures have been studied using NMR spectroscopy to understand their molecular behavior and interaction. This research is significant for comprehending the molecular dynamics and structural properties of halogenated compounds (Hinton, 1974).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene involves the reaction of 4-chloro-4,5,5-trifluoropent-2-ene with bromine in the presence of a catalyst.", "Starting Materials": [ "4-chloro-4,5,5-trifluoropent-2-ene", "Bromine", "Catalyst (e.g. iron or aluminum bromide)" ], "Reaction": [ "Add bromine dropwise to a solution of 4-chloro-4,5,5-trifluoropent-2-ene in a suitable solvent (e.g. dichloromethane) at a temperature of -10 to 0°C.", "Stir the reaction mixture for several hours at room temperature.", "Add a catalyst (e.g. iron or aluminum bromide) to the reaction mixture and stir for several more hours.", "Extract the product with a suitable solvent (e.g. diethyl ether) and dry over anhydrous magnesium sulfate.", "Filter the solution and evaporate the solvent to obtain the desired product, 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene." ] } | |
| 356-73-0 | |
Fórmula molecular |
C5H5BrClF3 |
Peso molecular |
237.44 g/mol |
Nombre IUPAC |
(Z)-5-bromo-4-chloro-4,5,5-trifluoropent-2-ene |
InChI |
InChI=1S/C5H5BrClF3/c1-2-3-4(7,8)5(6,9)10/h2-3H,1H3/b3-2- |
Clave InChI |
QQVDBKBIOLTXSK-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\C(C(F)(F)Br)(F)Cl |
SMILES |
CC=CC(C(F)(F)Br)(F)Cl |
SMILES canónico |
CC=CC(C(F)(F)Br)(F)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)
![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)



![(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B3041689.png)

![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)

